3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that integrates a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl group and a piperidinyl substituent. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and β-diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced using reagents like methoxybenzene and appropriate catalysts.
Attachment of the Piperidinyl Group: The piperidinyl group is typically introduced via nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its methoxyphenyl and piperidinyl groups enhance its interaction with biological targets, making it a valuable compound for drug development.
Biological Activity
3-(2-Methoxyphenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating neurological disorders.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance. The presence of the methoxyphenyl and piperidine groups contributes to its bioactivity by enhancing solubility and modulating interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation across various cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 10 | MDA-MB453 | 29.1 |
Compound 11 | MCF-7 | 15.3 |
Compound 16 | MCF-7 | 0.09 |
Compound 16 | A549 | 0.03 |
These compounds have demonstrated potency exceeding that of standard chemotherapeutics like erlotinib, indicating their potential as novel anticancer agents .
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some compounds have been shown to inhibit CDK9-mediated transcription, leading to decreased levels of anti-apoptotic proteins such as Mcl-1 .
Antimicrobial Activity
In addition to their anticancer properties, these compounds also exhibit antimicrobial activity. A study highlighted the effectiveness of certain pyrazolo[1,5-a]pyrimidine derivatives against various microbial strains, suggesting a broad-spectrum potential:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | >256 µg/mL |
S. aureus | >256 µg/mL |
K. pneumoniae | >256 µg/mL |
While some derivatives showed limited activity at higher concentrations, the structural modifications in pyrazolo[1,5-a]pyrimidines can enhance their efficacy against specific pathogens .
Neuroprotective Effects
Emerging research suggests that pyrazolo[1,5-a]pyrimidines may also possess neuroprotective properties. Compounds have been screened for their potential to mitigate neurodegenerative processes associated with diseases like Alzheimer's. Specific derivatives have shown promise in reducing oxidative stress markers and improving neuronal survival in vitro .
Case Studies
- Anticancer Screening : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated against several cancer cell lines. The study revealed that modifications to the piperidine group significantly influenced cytotoxicity profiles.
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of synthesized derivatives against common bacterial strains. Results indicated that specific substitutions on the pyrazolo ring enhanced antibacterial efficacy.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-12-18(22-10-6-3-7-11-22)23-19(21-14)16(13-20-23)15-8-4-5-9-17(15)24-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSXJBKVYUIIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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